molecular formula C13H18O4 B1593845 Ethyl 2,4-diethoxybenzoate CAS No. 59036-89-4

Ethyl 2,4-diethoxybenzoate

Cat. No. B1593845
CAS RN: 59036-89-4
M. Wt: 238.28 g/mol
InChI Key: XCKIALVAGKRVNP-UHFFFAOYSA-N
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Description

Ethyl 2,4-diethoxybenzoate is an ethyl ester of 2,4-diethoxybenzoic acid .


Molecular Structure Analysis

The molecular formula of Ethyl 2,4-diethoxybenzoate is C13H18O4 . The exact mass is 238.12100 and the molecular weight is 238.28000 .


Physical And Chemical Properties Analysis

Ethyl 2,4-diethoxybenzoate has a density of 1.059 g/mL at 25ºC (lit.) and a boiling point of 120ºC (lit.) . The refractive index is n20/D 1.5195 (lit.) .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, demonstrates the versatility of ethyl esters in synthesizing trifluoromethyl heterocycles. This compound acts as an intermediate for various heterocycles like oxazoles, thiazoles, and imidazoles through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

Analysis in Consumer Products

Ethyl parabens, a group that includes ethyl 2,4-diethoxybenzoate, are analyzed in baby teethers to understand their exposure levels. These compounds, known for antimicrobial effects, raise concerns as endocrine disruptors, particularly in products for infants (Potouridis et al., 2016).

Photodegradation Studies

Studies on the photodegradation of parabens, including ethyl 2,4-diethoxybenzoate, focus on understanding their breakdown under UV exposure. This research is crucial for evaluating the environmental impact of these widely used compounds in personal care products (Gmurek et al., 2015).

Environmental Behavior Analysis

Research on ethyl-4-aminobenzoate, a related compound, investigates its environmental behavior, including occurrence in water sources and transformation products. This helps in understanding the environmental fate of similar esters (Li et al., 2017).

Antimicrobial and Antioxidant Applications

Ethyl esters are explored for their potential antimicrobial and antioxidant activities. This includes studying the structural activity relationships and evaluating their effectiveness against various bacterial and fungal strains (Raghavendra et al., 2016).

Safety And Hazards

Ethyl 2,4-diethoxybenzoate is classified as non-combustible solids (Storage Class Code 13) and WGK 3 . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

ethyl 2,4-diethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-4-15-10-7-8-11(13(14)17-6-3)12(9-10)16-5-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKIALVAGKRVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342930
Record name Ethyl 2,4-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4-diethoxybenzoate

CAS RN

59036-89-4
Record name Ethyl 2,4-diethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AJ Birch, AH Jackson, PVR Shannon… - Journal of the Chemical …, 1975 - pubs.rsc.org
1,2,3,4-Tetrahydro-1-(4-hydroxy-3-methoxybenzyl)-7-methoxy-N-methylisoquinolin-8-ol was oxidatively coupled with potassium ferricyanide to give a mixture of diastereoisomeric …
Number of citations: 15 pubs.rsc.org

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